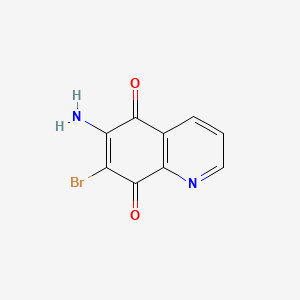
6-Amino-7-bromo-5,8-quinolinedione
Vue d'ensemble
Description
6-Amino-7-bromo-5,8-quinolinedione is a useful research compound. Its molecular formula is C9H5BrN2O2 and its molecular weight is 253.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-7-bromo-5,8-quinolinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-7-bromo-5,8-quinolinedione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Regioselective Amination and Arylation Promoted by Metal Ions : A study by Yoshida et al. (1988) discussed the use of metal ions to promote the selective amination and arylation of 5,8-quinolinedione. This research is significant for the chemical modification of 6-Amino-7-bromo-5,8-quinolinedione, enhancing its potential applications in various fields, including pharmaceuticals and material sciences (Yoshida et al., 1988).
Potential Antiprotozoal Agents : A study by Bullock and Tweedie (1970) explored derivatives of 5,8-quinolinedione, including 6-Amino-7-bromo-5,8-quinolinedione, as potential antiprotozoal agents. While no significant antimalarial activity was found, this research opens doors to further explore its potential in combating protozoal infections (Bullock & Tweedie, 1970).
Cytotoxic Activity Against Cancer Cell Lines : Kadela et al. (2016) investigated derivatives of 5,8-quinolinedione for their cytotoxic activity against various human cancer cell lines. These compounds demonstrated higher cytotoxicity than some standard agents, suggesting their potential in cancer research (Kadela et al., 2016).
Antifungal Evaluation : Ryu, Choi, and Kim (1998) synthesized derivatives of 6-Amino-7-bromo-5,8-quinolinedione and evaluated their antifungal activity. These compounds showed potent antifungal properties, particularly against Candida species, highlighting their potential as antifungal agents (Ryu, Choi, & Kim, 1998).
Antiproliferative Activity and Molecular Structure : Kadela-Tomanek et al. (2017) synthesized acetylenic amine derivatives of 5,8-quinolinedione and analyzed their antiproliferative activities against human cancer cell lines. This study provides insights into how molecular structure influences the biological activity of these compounds (Kadela-Tomanek et al., 2017).
Synthesis and Application in Antifungal and Antibacterial Activities : Ryu and Kim (1994) synthesized derivatives of 6-Amino-7-bromo-5,8-quinolinedione and tested them for antifungal and antibacterial activities. The study found that these derivatives exhibited potent antifungal and antibacterial properties, indicating their potential in the development of new antimicrobial agents (Ryu & Kim, 1994).
Review of Pharmacological Activity : A review by Kadela-Tomanek et al. (2019) presented the pharmacological activity of synthetic 5,8-quinolinedione compounds, including those similar to 6-Amino-7-bromo-5,8-quinolinedione. This comprehensive review covers the spectrum of activities such as anticancer, antibacterial, antifungal, and antimalarial, highlighting the broad potential applications of these compounds (Kadela-Tomanek et al., 2019).
Propriétés
IUPAC Name |
6-amino-7-bromoquinoline-5,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-5-6(11)8(13)4-2-1-3-12-7(4)9(5)14/h1-3H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBBOHUCBTXJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=C(C2=O)N)Br)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161816 | |
| Record name | 6-Amino-7-bromo-5,8-quinolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-7-bromo-5,8-quinolinedione | |
CAS RN |
14173-81-0 | |
| Record name | 6-Amino-7-bromo-5,8-quinolinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014173810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002701955 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-7-bromo-5,8-quinolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Tert-butoxy)carbonyl]-5,5-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B8093140.png)
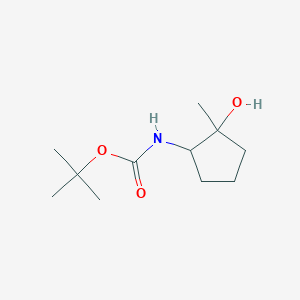
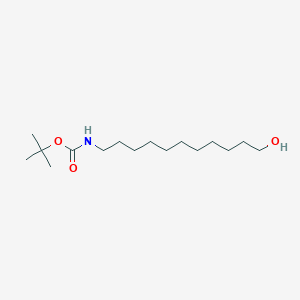
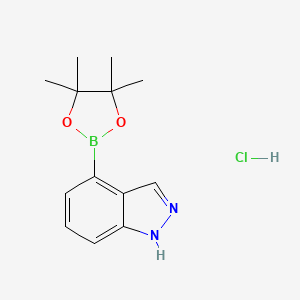
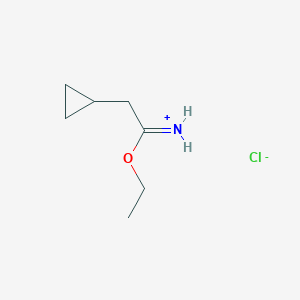
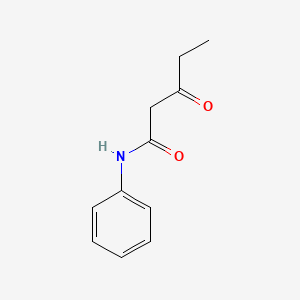

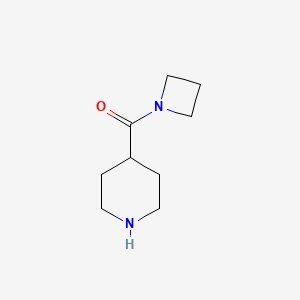
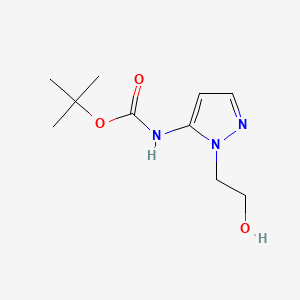
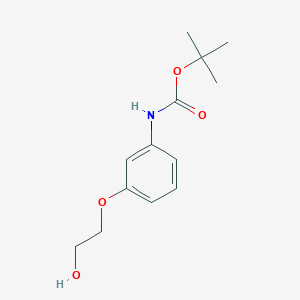
![tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B8093244.png)

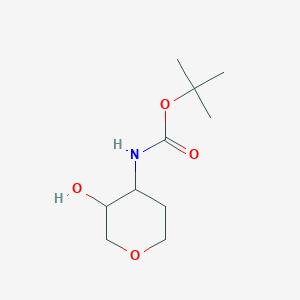
![methyl (2S)-2-amino-3-[4-(2-hydroxyethoxy)phenyl]propanoate](/img/structure/B8093258.png)